CETP Inhibitory Activity: Structural Basis for Target Selectivity vs. Kinase-Targeted Pyrrolo[2,3-d]pyrimidin-4-amines
The N,N-dibenzylamine substituent at C4 is a critical determinant of CETP inhibitory pharmacology, as demonstrated by the Kowa patent series. While specific IC50 values for CAS 477241-59-1 are not publicly disclosed in accessible literature, the patent EP2149563 explicitly claims compounds of this general formula as having 'potent inhibitory activity on cholesterol ester transfer protein (CETP)' [1]. In contrast, pyrrolo[2,3-d]pyrimidin-4-amines bearing mono-anilino or mono-alkylamino N4-substituents exhibit nanomolar inhibition of kinases (e.g., EGFR IC50: nanomolar range; AURKA IC50: micromolar range) rather than CETP [2]. This represents a qualitative target-switch differentiation: the dibenzylamine moiety redirects the scaffold from kinase to CETP pharmacology. For comparison, RK-24466 (7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is a selective Lck inhibitor (IC50 not publicly disclosed in comparable assay) . Researchers procuring CAS 477241-59-1 for CETP-related studies must avoid mis-ordering kinase-targeted pyrrolo[2,3-d]pyrimidin-4-amines.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | CETP inhibitor (potent inhibitory activity claimed; specific IC50 not publicly disclosed in accessible literature) |
| Comparator Or Baseline | N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: dual EGFR/AURKA inhibitors (EGFR IC50 nanomolar, AURKA IC50 micromolar); RK-24466: selective Lck inhibitor |
| Quantified Difference | Qualitative target-switch from kinase inhibition to CETP inhibition driven by N4-dibenzylamine substitution |
| Conditions | Patent claims based on CETP enzyme inhibition assays (Kowa Company, Ltd.) |
Why This Matters
Ordering the correct compound ensures the intended pharmacological target (CETP) is engaged; substitution with a kinase-targeted analog would invalidate experimental hypotheses in dyslipidemia or atherosclerosis research.
- [1] Ohgiya T, Miura T, Okuda A, et al. (Kowa Company, Ltd.). Novel pyrimidine compound having dibenzylamine structure, and medicine comprising the compound. EP2149563 / WO2008129951A1. View Source
- [2] Kurup S, Dineley K, Malaiyandi L, et al. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. J Enzyme Inhib Med Chem. 2018 Dec;33(1):74-84. View Source
